molecular formula C12H11FN2 B3126630 [1,1'-Biphenyl]-3,4-diamine, 4'-fluoro- CAS No. 335259-27-3

[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-

Cat. No.: B3126630
CAS No.: 335259-27-3
M. Wt: 202.23 g/mol
InChI Key: VKBYMIFDJNVPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3,4-diamine, 4’-fluoro-: is an organic compound that belongs to the class of biphenyl derivatives. This compound consists of two benzene rings connected by a single bond, with two amine groups attached to the 3rd and 4th positions of one benzene ring and a fluorine atom attached to the 4th position of the other benzene ring. Biphenyl derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- typically involves the following steps:

    Nitration: The starting material, [1,1’-Biphenyl]-4-fluoro-, undergoes nitration to introduce nitro groups at the 3rd and 4th positions.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine groups in [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more stable amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Pharmaceuticals: Biphenyl derivatives, including [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro-, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

    4-Fluorobiphenyl: A simpler biphenyl derivative with a single fluorine atom.

    4,4’-Difluorobiphenyl: A biphenyl derivative with fluorine atoms on both benzene rings.

    4-Aminobiphenyl: A biphenyl derivative with an amine group on one benzene ring.

Uniqueness:

    Functional Groups: The presence of both amine and fluorine groups in [1,1’-Biphenyl]-3,4-diamine, 4’-fluoro- makes it unique compared to other biphenyl derivatives.

    Reactivity: The combination of amine and fluorine groups can enhance the compound’s reactivity and specificity in various chemical and biological applications.

Properties

IUPAC Name

4-(4-fluorophenyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYMIFDJNVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.